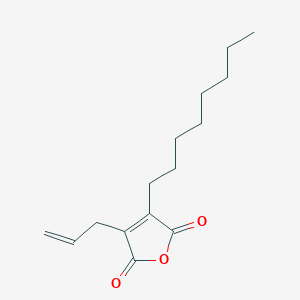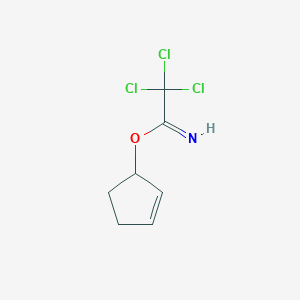
Benzenebutanoic acid, 4-nitro-, 2-naphthalenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenebutanoic acid, 4-nitro-, 2-naphthalenylmethyl ester is a chemical compound known for its unique structure and properties It is composed of a benzenebutanoic acid backbone with a 4-nitro group and a 2-naphthalenylmethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenebutanoic acid, 4-nitro-, 2-naphthalenylmethyl ester typically involves esterification reactions. One common method is the reaction of benzenebutanoic acid, 4-nitro- with 2-naphthalenylmethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenebutanoic acid, 4-nitro-, 2-naphthalenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: 4-amino-benzenebutanoic acid, 2-naphthalenylmethyl ester.
Reduction: Benzenebutanoic acid, 4-nitro-, 2-naphthalenylmethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Benzenebutanoic acid, 4-nitro-, 2-naphthalenylmethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzenebutanoic acid, 4-nitro-, 2-naphthalenylmethyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenebutanoic acid, 4-nitro-, methyl ester.
- Benzenebutanoic acid, 2-nitro-γ-oxo-, ethyl ester.
Comparison
Benzenebutanoic acid, 4-nitro-, 2-naphthalenylmethyl ester is unique due to the presence of the 2-naphthalenylmethyl ester group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
766546-25-2 |
|---|---|
Formule moléculaire |
C21H19NO4 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
naphthalen-2-ylmethyl 4-(4-nitrophenyl)butanoate |
InChI |
InChI=1S/C21H19NO4/c23-21(7-3-4-16-9-12-20(13-10-16)22(24)25)26-15-17-8-11-18-5-1-2-6-19(18)14-17/h1-2,5-6,8-14H,3-4,7,15H2 |
Clé InChI |
DSESBFLTXCBQFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)COC(=O)CCCC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


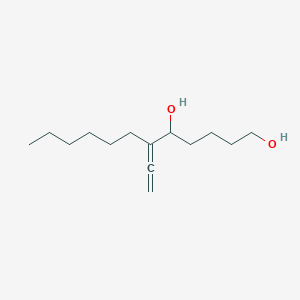

![2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14214873.png)
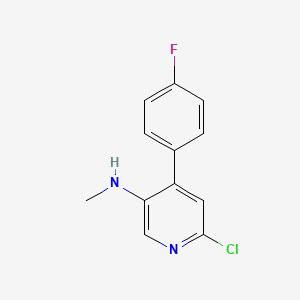
![4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14214895.png)
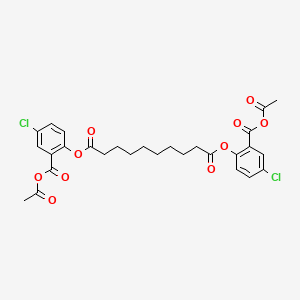
![[(Cholestan-3-yl)oxy]methanol](/img/structure/B14214910.png)
![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14214919.png)

![2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid](/img/structure/B14214926.png)
![2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B14214933.png)

